N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiophene, and triazole compounds. The synthesis process may involve:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Attachment of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Introduction of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and specific solvents
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It may be used in the study of pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide .
- **N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine .
- **N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine .
Uniqueness
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of triazole, thiophene, and dimethoxyphenyl groups provides distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O4S3/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(26-13-7-15-43-26)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)27-14-8-16-44-27)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDFSROROKYKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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